molecular formula C14H10O4 B1248502 [1,1'-Biphenyl]-3,5-dicarboxylic acid CAS No. 4445-59-4

[1,1'-Biphenyl]-3,5-dicarboxylic acid

Cat. No. B1248502
CAS RN: 4445-59-4
M. Wt: 242.23 g/mol
InChI Key: JJUJLQXTYRRNJE-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-3,5-dicarboxylic acid” is a type of organic compound that incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-3,5-dicarboxylic acid” is characterized by the presence of a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .


Physical And Chemical Properties Analysis

Carboxylic acids, such as “[1,1’-Biphenyl]-3,5-dicarboxylic acid”, are characterized by a sour taste in an aqueous medium . They are soluble in water and have the tendency to turn blue litmus red .

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds, including [1,1’-Biphenyl]-3,5-dicarboxylic acid, are fundamental backbones in synthetic organic chemistry . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Medicinal Chemistry

Biphenyl derivatives are significant intermediates in medicinal chemistry. They are used to produce an extensive range of drugs . For example, a large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Agriculture

Biphenyl derivatives are also used to produce products for agriculture .

Electronics

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals .

URAT1 Inhibitors

Biphenyl carboxylic acids, including [1,1’-Biphenyl]-3,5-dicarboxylic acid, have been used in the design of URAT1 inhibitors. URAT1 is a clinically validated target for the treatment of hyperuricemia and gout . Two series of biphenyl carboxylic acids were designed based on the structures of URAT1 inhibitors Epaminurad and Telmisartan via a strategy of pharmacophore fusion . Fifty-one novel compounds were synthesized and most of them showed obvious inhibition against human URAT1 .

Safety and Hazards

“[1,1’-Biphenyl]-3,5-dicarboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-phenylbenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUJLQXTYRRNJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458026
Record name [1,1'-Biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-3,5-dicarboxylic acid

CAS RN

4445-59-4
Record name [1,1'-Biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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